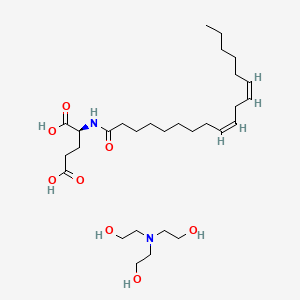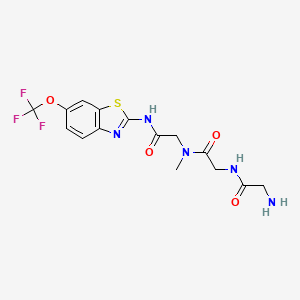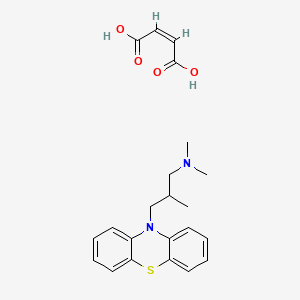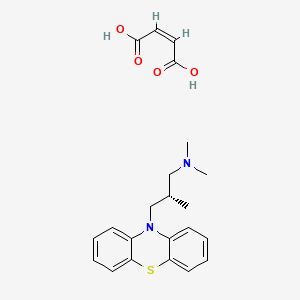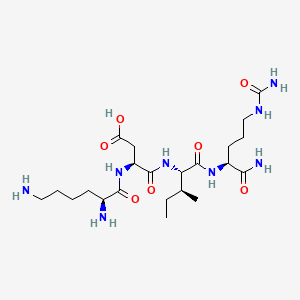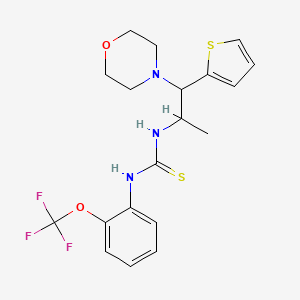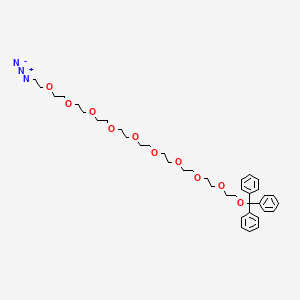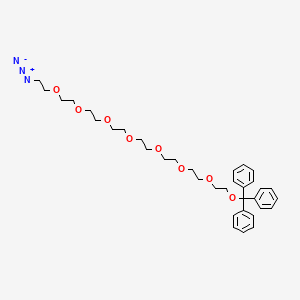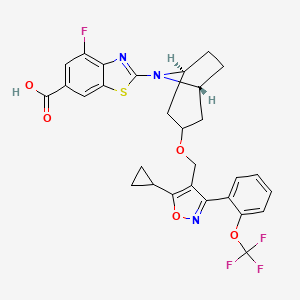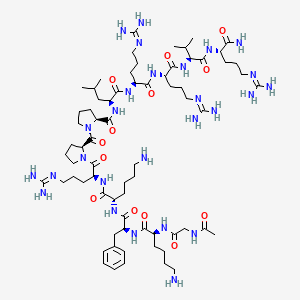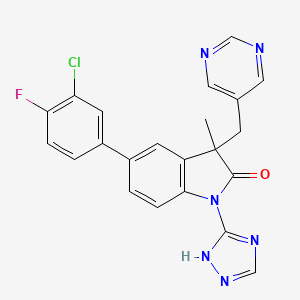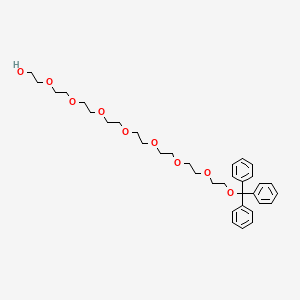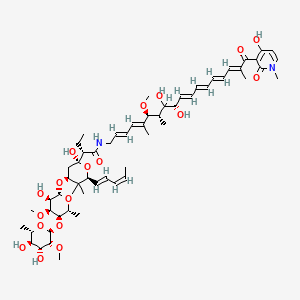
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UK 69753 is a member of the efrotomycin family of antibiotics and has shown to have potent activity both in vitro and in vivo against the swine pathogen Treponema hyodysenteriae.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The complex chemical structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin has been a subject of various synthetic and structural analyses in the field of carbohydrate chemistry. Studies have focused on synthesizing and analyzing the structural components, specifically aiming to understand and replicate the sugar moieties and glycosidic linkages present in its structure.
Synthesis of L-perosamine Derivatives : The study by Brimacombe, Ching, and Stacey (1969) explored the nucleophilic displacement reactions in carbohydrates, leading to the synthesis of L-perosamine derivatives, a process relevant to understanding the synthesis pathways of complex molecules like 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Ching, & Stacey, 1969.
Practical Syntheses of Sugar Components : Another study by Brimacombe, Hanna, Saeed, and Tucker (1983) demonstrated the synthesis of L-digitoxose, L-cymarose, and L-ristosamine, showcasing methodologies that could be pivotal in the synthesis of the unique sugar moieties found in 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Hanna, Saeed, & Tucker, 1983.
Structural Analysis of Related Antibiotics : The structure of efrotomycin was elucidated by Dewey, Arison, Hannah, Shih, and Albers-Schönberg (1985), revealing a glycoside structure similar to the compound . This study's insights into glycosidic linkages and molecular architecture are valuable for understanding the structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Dewey, Arison, Hannah, Shih, & Albers-Schönberg, 1985.
Synthesis of Deoxy Analogues : Oscarson and Tedebark (1995) conducted comprehensive syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, which may offer parallels in understanding the synthesis of deoxy sugar units in the target compound Oscarson & Tedebark, 1995.
Synthesis of Trisaccharide Mimicking O Antigen : Lei, Ogawa, and Kováč (1995) synthesized a trisaccharide mimicking the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba. This work demonstrates the complexity and the intricate synthetic routes necessary for the formation of complex sugar structures, similar to those found in the compound of interest Lei, Ogawa, & Kováč, 1995.
Propriétés
Numéro CAS |
118117-42-3 |
|---|---|
Nom du produit |
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin |
Formule moléculaire |
C58H86N2O18 |
Poids moléculaire |
1099.322 |
Nom IUPAC |
(2S)-N-[(2E,4E,6S,7S,9S,10E,12E,14E,16E)-8,9-dihydroxy-18-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methoxy-5,7,17-trimethyl-18-oxooctadeca-2,4,10,12,14,16-hexaenyl]-2-[(2S,4S,6S)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C58H86N2O18/c1-14-16-20-28-41-57(8,9)42(76-55-48(67)51(72-12)50(37(7)75-55)77-56-52(73-13)47(66)46(65)36(6)74-56)32-58(70,78-41)38(15-2)53(68)59-30-24-23-26-34(4)49(71-11)35(5)45(64)40(62)27-22-19-17-18-21-25-33(3)44(63)43-39(61)29-31-60(10)54(43)69/h14,16-29,31,35-38,40-42,45-52,55-56,61-62,64-67,70H,15,30,32H2,1-13H3,(H,59,68)/b16-14-,19-17+,21-18+,24-23+,27-22+,28-20+,33-25+,34-26+/t35-,36-,37+,38+,40-,41-,42-,45?,46-,47+,48+,49+,50+,51-,52+,55-,56-,58-/m0/s1 |
Clé InChI |
SAOPKAPZHUMVPA-KJUQYEEGSA-N |
SMILES |
CC[C@@H]([C@@]1(O)O[C@@H](/C=C/C=C\C)C(C)(C)[C@@H](O[C@@H]2O[C@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3OC)[C@@H](OC)[C@H]2O)C1)C(NC/C=C/C=C(C)/[C@@H](OC)[C@@H](C)C(O)[C@@H](O)/C=C/C=C/C=C/C=C(C)/C(C4=C(O)C=CN(C)C4=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UK 69753; UK69753; UK-69753 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



